2-(2-methoxyphenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
This compound belongs to the pyridonaphthyridine class, characterized by a fused bicyclic system comprising pyridine and naphthyridine moieties. The structure features a 1,6-naphthyridine core substituted at position 2 with a 2-methoxyphenyl group and at position 8 with a pyridin-3-ylmethyl moiety.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-31-22-7-3-2-6-21(22)28-12-9-20-18(24(28)30)13-17-19(26-20)8-11-27(23(17)29)15-16-5-4-10-25-14-16/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTMERQJZZYXFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrido-naphthyridine core, followed by the introduction of the methoxyphenyl and pyridinylmethyl groups through various coupling reactions. Key steps may include:
Formation of the pyrido-naphthyridine core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the pyridinylmethyl group: This can be done using nucleophilic substitution reactions or cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.
Purification techniques: Using methods such as recrystallization, chromatography, or distillation to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-methoxyphenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural or functional similarities with the target molecule:
Key Structural Differences :
- The target compound lacks the thieno-fused ring system seen in benzo[b]thienonaphthyridines but retains the 1,6-naphthyridine core.
- Unlike antimicrobial pyranopyrimidines , the target molecule’s pyridin-3-ylmethyl group may enhance solubility or receptor binding due to pyridine’s nitrogen lone pairs.
Pharmacological Activity
- Antimicrobial Potential: Pyranopyrimidine derivatives (e.g., compound 4 in ) show activity against Gram-positive bacteria, attributed to electron-withdrawing substituents (e.g., methoxy, cyano) that enhance membrane penetration . The target compound’s methoxyphenyl group may mimic this effect.
- The chlorine substituent in 8d enhances stability and bioavailability, a feature absent in the target compound but substitutable with its pyridinylmethyl group .
Stability and Drug-Likeness
- Stability : The 1,6-naphthyridine core is prone to ring degradation under basic conditions (e.g., ), but the target compound’s 1,9-dione groups may stabilize the structure via intramolecular hydrogen bonding.
- Drug-Likeness : The pyridin-3-ylmethyl group may improve solubility compared to halogenated analogs (e.g., 8d in ), though chlorine substituents generally enhance lipophilicity and membrane permeability .
Biological Activity
The compound 2-(2-methoxyphenyl)-8-(pyridin-3-ylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 414.42 g/mol. The structure features a methoxyphenyl group and a pyridylmethyl substituent, contributing to its potential biological activities.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities:
- Anticancer Activity : Studies have shown that naphthyridine derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from naphthyridines have demonstrated IC50 values ranging from 10.47 to 15.03 μg/mL against non-small cell lung cancer and cervical cancer cell lines .
- Antimicrobial Properties : Some derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives of naphthyridine were evaluated using the disc-diffusion method and displayed good antibacterial activity comparable to standard antibiotics like ciprofloxacin .
- Neurological Effects : Naphthyridine alkaloids have also been noted for their neurological and psychotropic effects, suggesting potential applications in treating neurological disorders .
The mechanisms through which these compounds exert their biological effects typically involve:
- DNA Intercalation : Some studies suggest that naphthyridine derivatives can intercalate into DNA, which may lead to the induction of apoptosis in cancer cells .
- Enzyme Inhibition : The presence of dione functional groups allows these compounds to interact with various enzymes or receptors in the body, potentially inhibiting their activity .
Comparative Analysis
A comparative table highlights the structural features and biological activities of similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains methoxy and pyridinyl groups | Anticancer, Antimicrobial |
| 2-(3-methoxyphenyl)-8-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione | Similar structure with different substituents | Anticancer |
| 2-(4-methoxyphenyl)-7-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine | Lacks dione structure | Antimicrobial |
This comparison illustrates how variations in substituents can influence the biological activity of naphthyridine derivatives.
Case Studies
Several case studies have been conducted on related compounds:
- Aaptamine : A derivative isolated from Aaptos aaptos showed significant anticancer activity with IC50 values as low as 0.03 μM against various human cancer cell lines .
- Naphthyridine Alkaloids : Research on naturally derived naphthyridines has highlighted their diverse activities including anticancer and antimicrobial properties. These studies emphasize the need for further exploration of synthetic derivatives for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
